Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is a compound that falls within the broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the cyclization of thioamides with chloroacetoacetate, as demonstrated in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which achieved a yield above 60% . Similarly, the synthesis of ethyl 4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates involved a five-step process starting from aryl thioamides . These methods highlight the versatility and efficiency of synthesizing thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. This core structure is often modified with various substituents that can significantly alter the compound's biological activity and properties. For instance, the addition of a piperidinyl group can lead to compounds with selective antitumoral activity .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including interactions with different nucleophiles. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with nucleophiles of different nature, including O-, S-, N-, and P-nucleophiles, to form a variety of products while retaining the furylthiadiazole fragment . These reactions demonstrate the reactivity and potential for further functionalization of thiazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen, sulfur, and fluorine can affect the compound's polarity, solubility, and reactivity. For instance, the trifluoromethyl group in the compound of interest is likely to increase its lipophilicity, which can be advantageous for crossing biological membranes . Additionally, the piperidinyl group may contribute to the compound's basicity and potential interactions with biological targets .
Scientific Research Applications
Chemistry and Analytical Methods of Similar Compounds
Bilastine Analysis : Bilastine, with a chemical structure featuring a piperidine moiety similar to the compound , has been thoroughly analyzed for its properties and characteristics. Analytical and bioanalytical methods are developed for its quantification in various sample matrices and pharmaceutical products, highlighting the importance of precise analytical methods in drug analysis (Sharma et al., 2021).
Synthetic Routes of Vandetanib : The study on Vandetanib, a compound containing a piperidine structure, reviews its synthetic routes and analyzes them for suitability in industrial production, showing the significance of efficient synthetic pathways in pharmaceutical manufacturing (Mi, 2015).
Biological and Chemical Properties of Structurally Similar Compounds
DNA Minor Groove Binders : Hoechst 33258 and its analogs, including compounds with piperazine and benzimidazole groups, bind to the minor groove of double-stranded B-DNA. These compounds have applications in plant cell biology and serve as radioprotectors and topoisomerase inhibitors, indicating the potential biological significance of minor groove binders (Issar & Kakkar, 2013).
Phosphorylated 1,3-Azoles : The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles (including thiazoles, a structural feature shared with the compound ) are studied for their chemical and biological properties. These compounds show a range of biological activities, including insectoacaricidal and antihypertensive effects, demonstrating the diverse applications of phosphorylated azoles (Abdurakhmanova et al., 2018).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate, is an important task of modern organic chemistry . This suggests that future research may continue to focus on the development of new synthesis methods and the exploration of the pharmacological applications of piperidine derivatives .
properties
IUPAC Name |
ethyl 2-piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2S/c1-2-19-10(18)8-9(12(13,14)15)16-11(20-8)17-6-4-3-5-7-17/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDSUHQVOIRDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCCCC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501169373 | |
Record name | Ethyl 2-(1-piperidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501169373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate | |
CAS RN |
1000339-76-3 | |
Record name | Ethyl 2-(1-piperidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(1-piperidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501169373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.